molecular formula C10H13N2O7P B14430641 5-Phosphopyridoxal-aminooxyacetate CAS No. 83351-95-5

5-Phosphopyridoxal-aminooxyacetate

Cat. No.: B14430641
CAS No.: 83351-95-5
M. Wt: 304.19 g/mol
InChI Key: QHUXKLOGJBBNMR-UUILKARUSA-N
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Description

5-Phosphopyridoxal-aminooxyacetate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of pyridoxal phosphate, which is the active form of vitamin B6. This compound is known for its ability to interact with enzymes and other biological molecules, making it a valuable tool in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phosphopyridoxal-aminooxyacetate typically involves the reaction of pyridoxal phosphate with aminooxyacetate. The reaction conditions often include a controlled pH environment and the presence of specific catalysts to facilitate the formation of the desired product. The reaction can be monitored using spectroscopic techniques to ensure the correct formation of the compound .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-Phosphopyridoxal-aminooxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Phosphopyridoxal-aminooxyacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phosphopyridoxal-aminooxyacetate involves its interaction with pyridoxal phosphate-dependent enzymes. The compound forms a Schiff base linkage with the enzyme, which can inhibit the enzyme’s activity by preventing the normal catalytic process. This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phosphopyridoxal-aminooxyacetate is unique due to its specific structure, which allows it to form stable interactions with enzymes. This stability makes it a valuable tool for studying enzyme mechanisms and developing inhibitors. Its ability to undergo various chemical reactions also adds to its versatility in scientific research .

Properties

CAS No.

83351-95-5

Molecular Formula

C10H13N2O7P

Molecular Weight

304.19 g/mol

IUPAC Name

[(E)-[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylideneamino] acetate

InChI

InChI=1S/C10H13N2O7P/c1-6-10(14)9(4-12-19-7(2)13)8(3-11-6)5-18-20(15,16)17/h3-4,14H,5H2,1-2H3,(H2,15,16,17)/b12-4+

InChI Key

QHUXKLOGJBBNMR-UUILKARUSA-N

Isomeric SMILES

CC1=NC=C(C(=C1O)/C=N/OC(=O)C)COP(=O)(O)O

Canonical SMILES

CC1=NC=C(C(=C1O)C=NOC(=O)C)COP(=O)(O)O

Origin of Product

United States

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